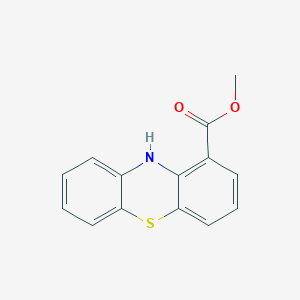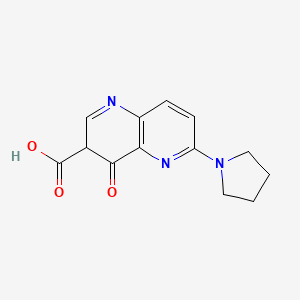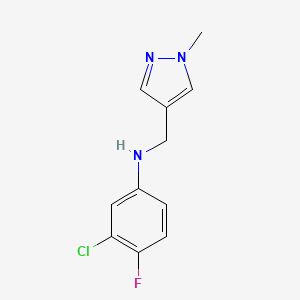
1-Methyl-2-trifluoromethylsulfanyl-ethylammonium tosylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-trifluoromethylsulfanyl-ethylammonium tosylate is a chemical compound with the molecular formula C11H16F3NO3S2 It is known for its unique structural features, which include a trifluoromethylsulfanyl group and an ethylammonium moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-trifluoromethylsulfanyl-ethylammonium tosylate typically involves the following steps:
Formation of the Trifluoromethylsulfanyl Group: This step involves the introduction of the trifluoromethylsulfanyl group onto a suitable precursor. Common reagents for this step include trifluoromethylthiolating agents such as trifluoromethanesulfenyl chloride.
Ammonium Salt Formation: The next step involves the reaction of the intermediate with an appropriate amine to form the ethylammonium moiety. This is typically achieved under mild conditions using solvents like ethanol or methanol.
Tosylation: The final step involves the tosylation of the ammonium salt to yield the desired compound. Tosyl chloride is commonly used as the tosylating agent, and the reaction is usually carried out in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
1-Methyl-2-trifluoromethylsulfanyl-ethylammonium tosylate can undergo various chemical reactions, including:
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of the corresponding thiol or sulfide, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tosylate group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in ether solvents.
Substitution: Sodium iodide, potassium tert-butoxide; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted ammonium salts depending on the nucleophile used.
科学的研究の応用
1-Methyl-2-trifluoromethylsulfanyl-ethylammonium tosylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 1-Methyl-2-trifluoromethylsulfanyl-ethylammonium tosylate involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The ethylammonium moiety can facilitate binding to negatively charged sites on proteins and nucleic acids, influencing various biochemical processes.
類似化合物との比較
Similar Compounds
- 1-Methyl-2-trifluoromethylsulfanyl-ethylammonium chloride
- 1-Methyl-2-trifluoromethylsulfanyl-ethylammonium bromide
- 1-Methyl-2-trifluoromethylsulfanyl-ethylammonium iodide
Uniqueness
1-Methyl-2-trifluoromethylsulfanyl-ethylammonium tosylate is unique due to the presence of the tosylate group, which can enhance its solubility and reactivity compared to other similar compounds. The trifluoromethylsulfanyl group also imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H16F3NO3S2 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
4-methylbenzenesulfonate;1-(trifluoromethylsulfanyl)propan-2-ylazanium |
InChI |
InChI=1S/C7H8O3S.C4H8F3NS/c1-6-2-4-7(5-3-6)11(8,9)10;1-3(8)2-9-4(5,6)7/h2-5H,1H3,(H,8,9,10);3H,2,8H2,1H3 |
InChIキー |
JCJHZYIJCSXYRI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(CSC(F)(F)F)[NH3+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[22-(2-Ethoxypropan-2-yl)-2-hydroxy-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12109827.png)


![2-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pentanoic acid](/img/structure/B12109842.png)

![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-3-methyl-](/img/structure/B12109857.png)


![5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione](/img/structure/B12109868.png)





